

Application Notes and Protocols for FL118 in Patient-Derived Xenograft (PDX) Models

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Compound of Interest

Compound Name: *FL118-14-Propanol*

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These application notes provide a comprehensive overview of the use of FL118, a novel small molecule inhibitor, in patient-derived xenograft (PDX) models of cancer. The information compiled from preclinical studies offers insights into FL118's mechanism of action, protocols for its application in *in vivo* studies, and methods for evaluating its efficacy.

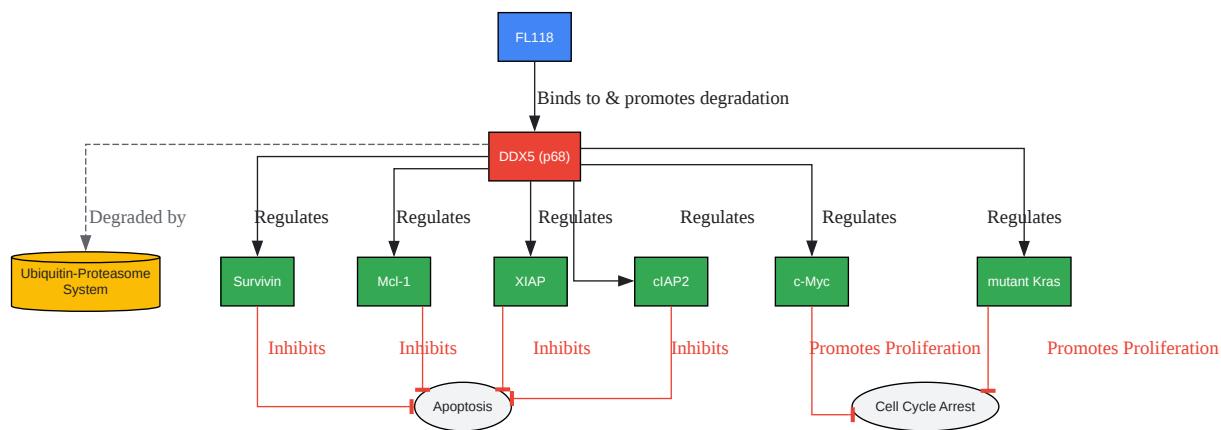
Introduction to FL118

FL118 is a camptothecin analogue with a distinct mechanism of action that demonstrates potent antitumor activity.^[1] It functions as a "molecular glue degrader," directly binding to the oncoprotein DDX5 (p68), leading to its dephosphorylation and subsequent degradation.^[2] This action, in turn, downregulates the expression of multiple oncogenic proteins, including survivin, Mcl-1, XIAP, cIAP2, c-Myc, and mutant Kras.^{[2][3]} Notably, FL118's efficacy is independent of the p53 tumor suppressor protein status, making it a promising therapeutic agent for a broad range of cancers, including those with p53 mutations.^[4] Preclinical studies in PDX models have shown its effectiveness in pancreatic and colorectal cancers.^[2]

Key Signaling Pathways Affected by FL118

FL118 exerts its anticancer effects by modulating several critical signaling pathways. A primary mechanism is the degradation of DDX5, a key regulator of multiple oncogenes. This leads to the downstream inhibition of anti-apoptotic proteins and cell cycle regulators. Additionally,

FL118 has been shown to induce apoptosis through the activation of caspase-3 and cleavage of PARP.^[5]



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Caption: FL118 signaling pathway.

Quantitative Data from FL118 PDX Studies

The following tables summarize the quantitative data from preclinical studies of FL118 in various patient-derived xenograft models.

Table 1: Efficacy of FL118 in Pancreatic Cancer PDX Models

PDX Model	Treatment	Dosing Schedule	Outcome	Reference
PDX19015	FL118 (2.5 mg/kg, oral)	Weekly x 4	Tumor regression	[2][6]
PDX17624	FL118 (2.5 mg/kg, oral)	Weekly x 4	Tumor regression	[2][6]
PDX12872	FL118 (2.5 mg/kg, oral)	Weekly x 4	Delayed tumor growth	[2][6]
PDX12872	FL118 (5 mg/kg, oral) + Gemcitabine (40 mg/kg, i.p.)	Weekly x 4	Tumor elimination	[2][6]
PDX14244	FL118 (5 mg/kg, i.p.)	Weekly x 4	Tumor elimination	[7]
PDX17624	FL118 (5 mg/kg, i.p.)	Weekly x 4	Tumor elimination	[7]
PDX10978	FL118 (5 mg/kg, i.p.)	Weekly x 4	Delayed tumor growth	[7]
PDX10978	FL118 (0.75 mg/kg) + Gemcitabine (60 mg/kg)	Weekly x 4	Significant tumor growth inhibition	[7]

Table 2: Efficacy of FL118 in Colorectal Cancer Xenograft Models

Xenograft Model	Treatment	Dosing Schedule	Outcome	Reference
SW620	FL118 (1.5 mg/kg, i.v.)	Daily x 5	Tumor regression	[1][8]
SW620	FL118 (2.5 mg/kg, i.v.)	Daily x 5	Tumor elimination	[1][8]
FaDu (Head & Neck)	FL118 (1.5 mg/kg, i.v.)	Daily x 5	Tumor regression	[1][8]
FaDu (Head & Neck)	FL118 (2.5 mg/kg, i.v.)	Daily x 5	Tumor elimination	[1][8]

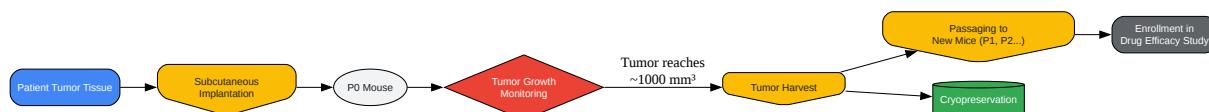
Table 3: Biomarker Modulation by FL118 in Cancer Models

Cell Line	Treatment	Duration	Effect on Biomarkers	Reference
HCT-8 (Colon)	FL118 (10 nM)	24h	96% reduction in survivin, 12-fold increase in activated caspase-3, 48-fold increase in cleaved PARP	[5]
A549 & H460 (NSCLC) CSCs	FL118 (10 nM)	48h	Downregulation of survivin mRNA and protein	[9]
K562 (CML)	FL118	-	Decreased protein and mRNA expression of BIRC5 (survivin), induced caspase-3 activation	[10]
MiaPaca2 & SW620 (Pancreatic & Colon)	FL118	24h	Inhibition of c-Myc and survivin mRNA and protein expression	[2]

Experimental Protocols

Establishment and Propagation of PDX Tumors

This protocol outlines the general steps for establishing and passaging PDX tumors in immunodeficient mice.



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Caption: Workflow for PDX establishment.

Materials:

- Fresh patient tumor tissue
- Immunodeficient mice (e.g., NOD/SCID or NSG)[[11](#)]
- Surgical instruments
- Matrigel (optional)
- Cell culture medium (e.g., DMEM/F12)
- Antibiotics (e.g., penicillin-streptomycin)
- Sterile PBS

Procedure:

- Obtain fresh tumor tissue from surgical resection under sterile conditions and transport it in a suitable medium on ice.
- In a laminar flow hood, wash the tissue with cold PBS containing antibiotics.
- Mince the tumor into small fragments (2-3 mm³).
- Anesthetize the immunodeficient mouse.

- Make a small incision in the flank skin and create a subcutaneous pocket.
- (Optional) Mix the tumor fragment with Matrigel to improve engraftment rates.[[12](#)]
- Implant one tumor fragment into the subcutaneous pocket.
- Close the incision with surgical clips or sutures.
- Monitor the mice for tumor growth by caliper measurements twice a week.
- When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically harvest the tumor.[[11](#)]
- A portion of the tumor can be cryopreserved for future use, fixed for histology, or snap-frozen for molecular analysis.
- The remaining tumor can be passaged into new mice for cohort expansion.

In Vivo Efficacy Study of FL118 in PDX Models

This protocol describes a typical in vivo efficacy study to evaluate the antitumor activity of FL118.

Materials:

- A cohort of PDX-bearing mice with established tumors (e.g., 100-200 mm³)
- FL118, formulated for in vivo administration (e.g., in a Tween 80-free i.v. formulation)[[8](#)]
- Vehicle control solution
- Dosing syringes and needles
- Calipers for tumor measurement
- Animal scale

Procedure:

- Randomize mice into treatment and control groups (typically 5-10 mice per group) based on tumor volume to ensure an even distribution.
- Record the initial tumor volume and body weight of each mouse.
- Administer FL118 at the desired dose and schedule (e.g., 2.5 mg/kg or 5 mg/kg, weekly x 4, via oral gavage or intravenous injection).[2][7][6]
- Administer the vehicle solution to the control group using the same schedule and route.
- Measure tumor volume and body weight twice weekly.
- Monitor the mice for any signs of toxicity.
- At the end of the study, euthanize the mice and harvest the tumors.
- Tumors can be weighed and processed for pharmacodynamic biomarker analysis (e.g., Western blot, IHC).

Western Blot Analysis of FL118-Treated PDX Tumors

This protocol is for assessing the protein levels of FL118 targets and apoptosis markers in tumor tissue.

Materials:

- Frozen PDX tumor tissue
- RIPA lysis buffer with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA)
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

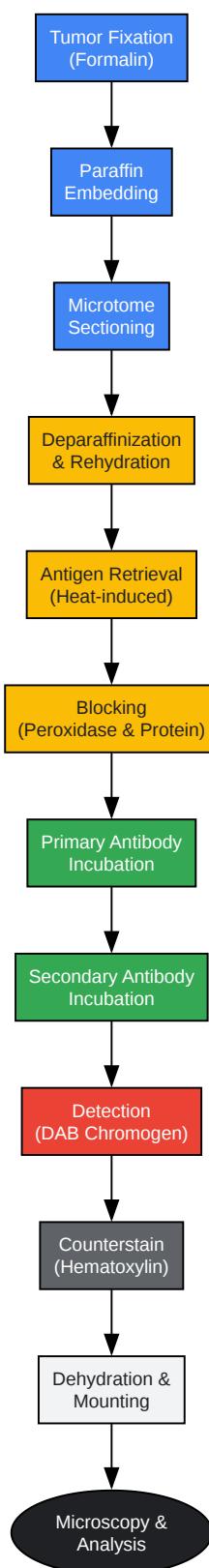
- Primary antibodies (e.g., anti-DDX5, anti-survivin, anti-cleaved caspase-3, anti-PARP, anti-GAPDH)
- HRP-conjugated secondary antibodies
- ECL substrate

Procedure:

- Homogenize the frozen tumor tissue in RIPA buffer on ice.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- Determine the protein concentration of each lysate.
- Denature equal amounts of protein by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane in blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Quantify band intensities and normalize to a loading control like GAPDH.

Immunohistochemistry (IHC) of FL118-Treated PDX Tumors

This protocol is for the in-situ detection of protein expression in tumor sections.



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Caption: Immunohistochemistry workflow.

Materials:

- Formalin-fixed, paraffin-embedded (FFPE) PDX tumor sections
- Xylene and ethanol series
- Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
- Hydrogen peroxide
- Blocking serum
- Primary antibodies (e.g., anti-Ki-67, anti-cleaved caspase-3, anti-survivin)[13][14]
- Biotinylated secondary antibody
- ABC reagent (Vectastain)
- DAB substrate
- Hematoxylin
- Mounting medium

Procedure:

- Deparaffinize the FFPE sections in xylene and rehydrate through a graded ethanol series to water.
- Perform heat-induced antigen retrieval in a steamer or water bath with antigen retrieval buffer.[15]
- Block endogenous peroxidase activity with hydrogen peroxide.
- Block non-specific antibody binding with blocking serum.
- Incubate the sections with the primary antibody.
- Wash the sections with PBS.

- Incubate with the biotinylated secondary antibody.
- Wash the sections with PBS.
- Incubate with the ABC reagent.
- Wash the sections with PBS.
- Develop the signal with DAB substrate.
- Counterstain with hematoxylin.
- Dehydrate the sections through a graded ethanol series and xylene, and mount with a coverslip.
- Analyze the slides under a microscope and quantify the staining intensity and percentage of positive cells.[\[14\]](#)

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